![molecular formula C17H17F2N3O B7572374 (2,3-Difluorophenyl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7572374.png)
(2,3-Difluorophenyl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-Difluorophenyl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone, also known as DFPM, is a novel compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. DFPM is a small molecule that belongs to the class of piperazine derivatives and has a molecular weight of 383.4 g/mol.
Mecanismo De Acción
The mechanism of action of (2,3-Difluorophenyl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone is not fully understood, but it is believed to involve the inhibition of several cellular pathways that are involved in cancer cell growth and proliferation. (2,3-Difluorophenyl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone has been shown to inhibit the activity of several enzymes, including PI3K, AKT, and mTOR, which are involved in the regulation of cell survival and proliferation. (2,3-Difluorophenyl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
(2,3-Difluorophenyl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce inflammation and oxidative stress. (2,3-Difluorophenyl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (2,3-Difluorophenyl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone is its potent activity against cancer cells and its low toxicity. This makes it a promising candidate for drug development. However, (2,3-Difluorophenyl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone has some limitations for lab experiments, including its relatively low solubility in water and its instability under certain conditions. These limitations can be overcome by optimizing the formulation and storage conditions of (2,3-Difluorophenyl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone.
Direcciones Futuras
There are several future directions for research on (2,3-Difluorophenyl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone. One area of research is the optimization of the synthesis method to obtain higher yields and purity of (2,3-Difluorophenyl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone. Another area of research is the identification of the cellular pathways and targets that are involved in the mechanism of action of (2,3-Difluorophenyl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone. This will help to better understand the potential applications of (2,3-Difluorophenyl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone in cancer treatment and other diseases. Additionally, future research can focus on the development of (2,3-Difluorophenyl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone as a drug candidate for clinical trials.
Métodos De Síntesis
(2,3-Difluorophenyl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone can be synthesized using a multi-step process that involves the reaction of 2,3-difluorobenzaldehyde with 4-(pyridin-3-ylmethyl)piperazine in the presence of a catalyst. The resulting intermediate is then subjected to further reactions to yield the final product. The synthesis method has been optimized to obtain high yields and purity of (2,3-Difluorophenyl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone.
Aplicaciones Científicas De Investigación
(2,3-Difluorophenyl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent activity against several cancer cell lines, including breast, lung, and colon cancer cells. (2,3-Difluorophenyl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone has also been found to have anti-inflammatory and anti-oxidant properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
(2,3-difluorophenyl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O/c18-15-5-1-4-14(16(15)19)17(23)22-9-7-21(8-10-22)12-13-3-2-6-20-11-13/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMNSFOXKLHTHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=CC=C2)C(=O)C3=C(C(=CC=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Difluorophenyl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[[2-(2-ethoxyanilino)-2-oxoethyl]-(2-methoxy-2-oxoethyl)amino]acetate](/img/structure/B7572297.png)
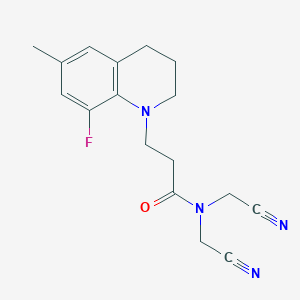
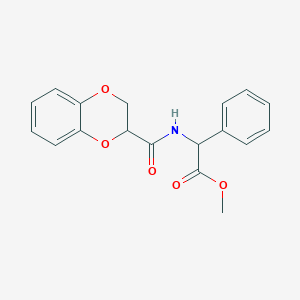
![Methyl 2-[4-[(2-tert-butyl-1,3-benzoxazol-5-yl)sulfamoyl]phenoxy]acetate](/img/structure/B7572321.png)
![2-[3-(dimethylamino)piperidin-1-yl]-N,N-dimethylacetamide](/img/structure/B7572322.png)
![N-(4-cyanophenyl)-3-[4-(pyrrolidin-1-ylmethyl)piperidin-1-yl]propanamide](/img/structure/B7572336.png)
![1-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]-3-nitropyridin-2-one](/img/structure/B7572344.png)
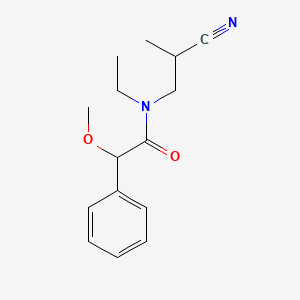
![Methyl 2-[(3,5-dichlorobenzoyl)-(2-methoxy-2-oxoethyl)amino]acetate](/img/structure/B7572354.png)
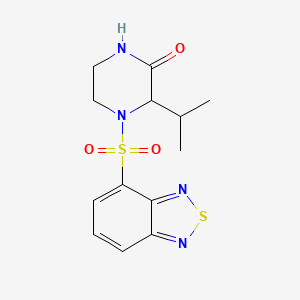
![1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-N-[(3,5-dimethoxyphenyl)methyl]ethanamine](/img/structure/B7572373.png)
![N-(1-cyanocycloheptyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide](/img/structure/B7572388.png)
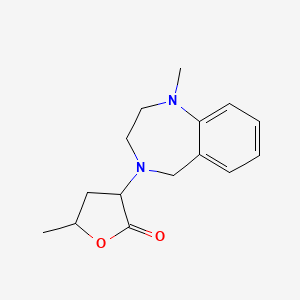
![3-fluoro-4-nitro-N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide](/img/structure/B7572401.png)